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Head-to-Head Comparison: Infigratinib
Phosphate vs. Pemigatinib in FGFR2-Fusion
Models
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent FGFR2 inhibitors,

Infigratinib Phosphate and Pemigatinib, specifically within the context of FGFR2-fusion-driven

cancer models. The information presented is collated from preclinical and clinical studies to aid

in research and development decisions.

Executive Summary
Both Infigratinib Phosphate and Pemigatinib are potent, selective, ATP-competitive inhibitors

of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] They

have shown significant anti-tumor activity in preclinical models and clinical trials involving

cholangiocarcinoma (CCA) with FGFR2 gene fusions or rearrangements.[3][4][5] While direct

head-to-head preclinical studies are limited, this guide synthesizes available data to draw a

comparative picture of their efficacy, mechanism of action, and experimental validation.
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Table 1: In Vitro Efficacy in FGFR2-Fusion Positive Cell
Lines

Drug Cell Line
FGFR2 Fusion
Partner

IC50 (nM) Reference

Infigratinib ICC13-7 N/A 12 [6]

Infigratinib AN3-CA N/A 39 [7]

Infigratinib N/A N/A 1.4 (for FGFR2) [7]

Pemigatinib PDC-DUC18828 N/A 4 [8]

Pemigatinib PDO-DUC18828 N/A 2 [8]

Pemigatinib N/A N/A 0.5 (for FGFR2) [9]

N/A: Not available in the cited literature.
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Drug
Xenograft
Model

Tumor Type Dosing Outcome Reference

Infigratinib

(BGJ398)

Patient-

Derived

Xenograft

(PDX)

Cholangiocar

cinoma
N/A

Significantly

reduced

tumor burden

[3][10]

Infigratinib PDX Models

Cholangiocar

cinoma,

Breast, Liver,

Gastric,

Glioma

N/A
Reduction in

tumor volume
[11]

Pemigatinib

Patient-

Derived

Xenograft

(PDC-

DUC18828)

Intrahepatic

Cholangiocar

cinoma

5 mg/kg, oral

gavage, 5

days/week

Significantly

impaired

tumor growth,

1.7-fold

improvement

in median

survival

[8]

N/A: Not available in the cited literature.

Table 3: Clinical Efficacy in FGFR2
Fusion/Rearrangement Cholangiocarcinoma (Previously
Treated)
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Metric Infigratinib (Phase 2)
Pemigatinib (FIGHT-202,
Phase 2)

Objective Response Rate

(ORR)
23.1% 35.5%

Median Duration of Response

(DoR)
5.0 months 7.5 months

Median Progression-Free

Survival (PFS)
7.3 months 6.9 months

Median Overall Survival (OS) 12.2 months 21.1 months

Mechanism of Action
Both Infigratinib and Pemigatinib are ATP-competitive inhibitors that target the kinase domain of

FGFRs.[1][2] FGFR2 fusions lead to constitutive activation of the receptor, driving downstream

signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK and PI3K-

AKT pathways.[2][3] By blocking the ATP-binding site, these inhibitors prevent

autophosphorylation of the FGFR2 fusion protein, thereby inhibiting the downstream signaling

cascade and leading to decreased cell proliferation and induction of apoptosis.[1][2]
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Caption: Inhibition of constitutively active FGFR2 fusion protein by Infigratinib and Pemigatinib

blocks downstream signaling pathways.

Experimental Protocols
Cell Viability Assay (Comparative IC50 Determination)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of

Infigratinib Phosphate and Pemigatinib in FGFR2-fusion positive cancer cell lines.

Methodology:
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Cell Seeding: Seed FGFR2-fusion positive cells (e.g., patient-derived cholangiocarcinoma

cell lines) in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well and incubate for 24

hours.[12]

Drug Treatment: Prepare serial dilutions of Infigratinib Phosphate and Pemigatinib in fresh

culture medium. Replace the medium in the cell plates with the drug-containing medium,

including a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours to 5 days.[12]

Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-

Glo® Luminescent Cell Viability Assay (Promega) or MTS assay.[12][13]

Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle

control. Plot the dose-response curves and calculate the IC50 values using non-linear

regression analysis.
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Infigratinib or Pemigatinib
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Caption: Experimental workflow for comparative cell viability assay.

In Vivo Xenograft Model (Comparative Efficacy Study)
Objective: To evaluate and compare the in vivo anti-tumor efficacy of Infigratinib Phosphate
and Pemigatinib in a patient-derived xenograft (PDX) model of FGFR2-fusion positive

cholangiocarcinoma.

Methodology:

Model Establishment: Subcutaneously implant tumor fragments from an FGFR2-fusion

positive cholangiocarcinoma PDX model into immunocompromised mice.[8][10]

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

volume (e.g., ~125-150 mm³), randomize the mice into three groups: Vehicle control,
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Infigratinib Phosphate, and Pemigatinib.[8][14]

Drug Administration: Administer the drugs and vehicle control orally, once daily, for a

predetermined period (e.g., 3-4 weeks).[8]

Tumor Measurement: Measure tumor volume with calipers twice or three times a week.[8]

Endpoint: The study endpoint may be a specific tumor volume, a set duration of treatment, or

signs of toxicity. Efficacy is determined by tumor growth inhibition.

Data Analysis: Plot mean tumor volume over time for each group. Statistically compare the

tumor growth between the treatment groups and the vehicle control group.
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Caption: Workflow for a comparative in vivo xenograft study.
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Both Infigratinib Phosphate and Pemigatinib demonstrate potent and selective inhibition of

FGFR2 fusions, leading to significant anti-tumor activity in preclinical models and clinical

settings. Based on the available data, Pemigatinib appears to show a higher objective

response rate and longer median overall survival in clinical trials for previously treated FGFR2-

fusion positive cholangiocarcinoma. However, it is crucial to note the absence of direct head-to-

head comparative preclinical studies, and these clinical results are from separate trials. Further

research, including direct comparative preclinical and clinical studies, is warranted to

definitively establish the superior agent for this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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